2-Hydroxy-4-(methylthio)butyric acid

Vue d'ensemble

Description

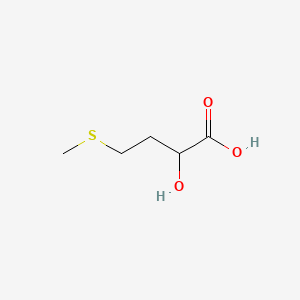

2-Hydroxy-4-(methylthio)butyric acid is an organic compound with the structural formula CH₃SCH₂CH₂CH(OH)CO₂H. It is a white solid and belongs to the class of α-hydroxy carboxylic acids and thioethers. This compound is structurally related to the amino acid methionine, where the amine group is replaced by a hydroxy group . It is commonly used as a substitute for methionine in animal feed .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Hydroxy-4-(methylthio)butyric acid is produced commercially in racemic form from acrolein. The synthetic route involves the conjugate addition of methanethiol to acrolein, followed by the formation and hydrolysis of a cyanohydrin . The detailed steps are as follows:

Conjugate Addition: Acrolein reacts with methanethiol in the presence of a catalyst to form 3-(methylthio)propionaldehyde.

Cyanohydrin Formation: The aldehyde is then reacted with hydrogen cyanide to form 2-hydroxy-4-(methylthio)butyronitrile.

Hydrolysis: The nitrile is hydrolyzed in the presence of sulfuric acid to yield this compound.

Industrial Production Methods

The industrial production of this compound involves similar steps but is optimized for large-scale production. The process includes:

Catalytic Conjugate Addition: Using a continuous flow reactor to ensure efficient mixing and reaction.

Cyanohydrin Formation: Conducted in a controlled environment to manage the toxicity of hydrogen cyanide.

Hydrolysis: Performed in large reactors with precise temperature and pH control to maximize yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-4-(methylthio)butyric acid undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to sulfoxide or sulfone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Esterification Reagents: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., sulfuric acid).

Substitution Reagents: Halogenating agents (e.g., thionyl chloride) for converting the hydroxy group to a halide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: 2-Hydroxy-4-(methylthio)butanol.

Esterification: Methyl 2-hydroxy-4-(methylthio)butyrate.

Substitution: 2-Halo-4-(methylthio)butyric acid.

Applications De Recherche Scientifique

Methionine Substitute

HMTBA is recognized for its ability to act as a substitute for methionine in animal diets. Methionine is an essential amino acid crucial for various physiological functions, including protein synthesis and metabolism. HMTBA provides a viable alternative, particularly in poultry and livestock feed, where methionine supplementation is often required to enhance growth performance and feed efficiency.

Key Findings:

- In a study involving high-producing Holstein cows, HMTBA supplementation improved milk fat content and altered the fatty acid profile positively .

- Another experiment demonstrated that HMTBA supplementation led to significant improvements in body condition scores and weight gain in beef steers .

Dietary Supplementation Studies

Research has shown that dietary supplementation with HMTBA can influence nitrogen metabolism and overall health in livestock. For instance, a study on beef steers revealed that varying levels of HMTBA affected plasma metabolites related to nitrogen metabolism, suggesting its role in enhancing nutrient utilization .

Table 1: Effects of HMTBA on Beef Steers

| Treatment Level (g/d) | Body Weight Change (kg) | Body Condition Score Change |

|---|---|---|

| 0 | +7.6 | -0.04 |

| 12 | +17.6 | +0.28 |

| 24 | Not reported | Not reported |

Comparative Studies with Other Supplements

HMTBA has been compared with traditional methionine sources and other acidifiers in animal diets. One study indicated that while both HMTBA and DL-methionine improved growth performance, they operated through different metabolic pathways, highlighting the unique benefits of HMTBA .

Industrial Applications

Beyond its nutritional applications, HMTBA has potential uses in the manufacturing sector. It can serve as a processing agent due to its chemical properties. The compound's ability to be synthesized from acrolein through specific chemical reactions allows for its incorporation into various industrial processes .

Potential Industrial Uses:

- Material processing agent

- Intermediate in chemical synthesis

- Potential precursor for other sulfur-containing compounds

Mécanisme D'action

The mechanism of action of 2-Hydroxy-4-(methylthio)butyric acid involves its conversion to methionine in the body. This conversion is facilitated by enzymatic processes that replace the hydroxy group with an amine group, forming methionine. Methionine is an essential amino acid that plays a crucial role in protein synthesis, methylation reactions, and as a precursor to other important biomolecules .

Comparaison Avec Des Composés Similaires

2-Hydroxy-4-(methylthio)butyric acid is unique due to its structural similarity to methionine and its ability to serve as a methionine substitute. Similar compounds include:

DL-Methionine: An essential amino acid used in animal feed.

Methionine Hydroxy Analog: Another methionine substitute with a similar structure.

2-Hydroxybutyric Acid: A related α-hydroxy acid but without the thioether group.

These compounds share similar functional groups but differ in their specific applications and biological roles.

Activité Biologique

2-Hydroxy-4-(methylthio)butyric acid (HMB) is an α-hydroxy carboxylic acid that serves as a methionine analog. Its unique structure, characterized by a hydroxyl group on the alpha carbon and a methylthio group, allows it to exhibit various biological activities, particularly in animal nutrition and health. This article explores the biological activities of HMB, supported by research findings, case studies, and data tables.

- Molecular Formula : C5H11O2S

- Structural Formula :

HMB is recognized for its role as a dietary supplement, particularly in poultry and livestock, where it serves as a source of methionine, an essential amino acid necessary for protein synthesis and various metabolic processes.

1. Intestinal Health

Research indicates that HMB can improve intestinal health by mitigating the effects of toxins such as deoxynivalenol. In animal models, HMB supplementation has been shown to enhance gut integrity and reduce oxidative stress caused by dietary toxins .

2. Nutritional Benefits

HMB is utilized as a substitute for methionine in animal feed. A study involving laying ducks demonstrated that dietary supplementation with HMB resulted in increased egg weight and mass while improving the overall redox status of the animals. Specifically, HMB supplementation led to enhanced activities of antioxidant enzymes such as glutathione peroxidase and catalase .

| Parameter | Basal Diet | Diet + DL-Met | Diet + HMB |

|---|---|---|---|

| Average Egg Weight (g) | 55.0 | 59.5 | 58.7 |

| Feed to Egg Ratio | 2.5 | 2.2 | 2.3 |

| Plasma Methionine Concentration (µmol/L) | 10.0 | 15.5 | 14.8 |

3. Metabolic Conversion

HMB is rapidly converted to methionine in vivo, which is crucial for its biological efficacy. Studies have shown that HMB can increase plasma concentrations of methionine-related metabolites such as taurine and betaine when included in the diet . This conversion underscores its importance in intermediary metabolism.

Case Study: Laying Ducks

A controlled trial involving 792 Longyan laying ducks assessed the effects of HMB supplementation over 16 weeks. The results indicated significant improvements in egg production metrics and metabolic health:

- Increased Albumen Weight : Supplementation led to an increase in albumen weight and its ratio to total egg weight.

- Improved Redox Status : Enhanced antioxidant enzyme activity was observed, indicating better liver health and reduced oxidative stress .

Case Study: Dairy Cows

Another study focused on dairy cows showed that HMB supplementation at varying doses significantly increased plasma methionine levels, demonstrating its effectiveness as a feed additive in ruminants .

Propriétés

IUPAC Name |

2-hydroxy-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFOSYPQQXJWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Record name | 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14676-91-6 (calcium salt), 14676-91-6 (unspecified calcium salt), 23597-90-2 (mono-hydrochloride salt), 4857-44-7 (calcium[2:1] salt), 4857-44-7 (calcium salt/solvate) | |

| Record name | Desmeninol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50862236 | |

| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-hydroxy-4-(methylthio)-butanoic acid is a light brown liquid. (USCG, 1999), Light brown liquid; [CAMEO] Light brown to brown liquid with an odor of sulfur; [MSDSonline], Solid | |

| Record name | 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Desmeninol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (±)-2-Hydroxy-4-(methylthio)butanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

250 °F (USCG, 1999) | |

| Record name | 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.21 to 1.23 (USCG, 1999) | |

| Record name | 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

16.0 [mmHg] | |

| Record name | Desmeninol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

METHIONINE PRECURSORS & METHIONINE ANALOGS WERE TESTED FOR THEIR ABILITY TO REPLACE OR TO ANTAGONIZE L-METHIONINE IN THE GROWTH OF PHYSARUM POLYCEPHALUM. 2-HYDROXY-4-(METHYLTHIO)BUTANOIC ACID SUPPORTED GROWTH, WHEN SUBSTITUTED FOR L-METHIONINE. | |

| Record name | 2-HYDROXY-4-(METHYLTHIO)BUTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5700 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

583-91-5, 120-91-2 | |

| Record name | 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxy-4-(methylthio)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmeninol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmeninol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-(methylthio)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMENINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z94465H1Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HYDROXY-4-(METHYLTHIO)BUTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5700 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-2-Hydroxy-4-(methylthio)butanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 °C | |

| Record name | (±)-2-Hydroxy-4-(methylthio)butanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.